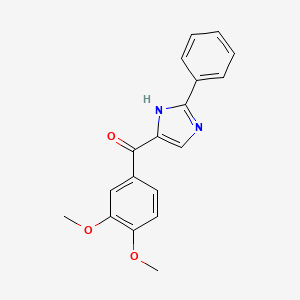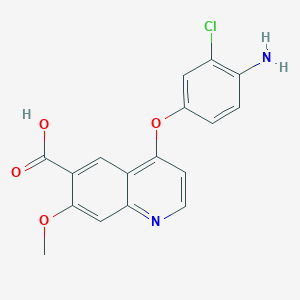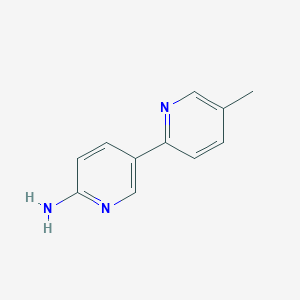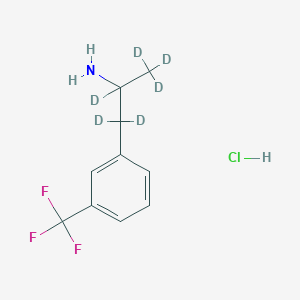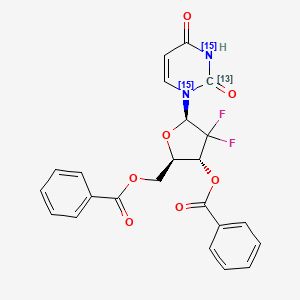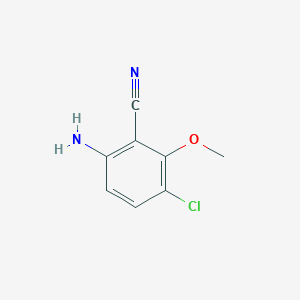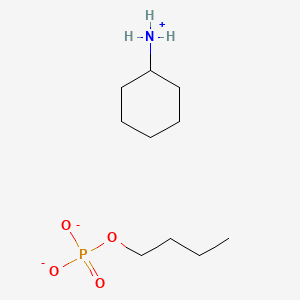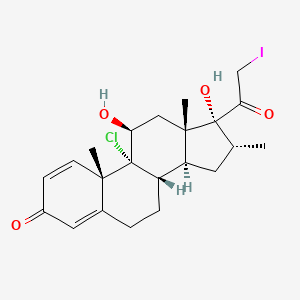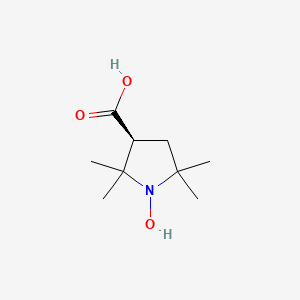
(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy is a stable nitroxide radical compound. It is known for its unique properties, including its ability to act as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This compound is widely used in various scientific fields due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy typically involves the oxidation of the corresponding hydroxylamine. One common method is the oxidation of 2,2,5,5-tetramethylpyrrolidine-N-oxyl (TEMPO) with a suitable oxidizing agent such as sodium hypochlorite (NaOCl) or potassium permanganate (KMnO4). The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired nitroxide radical.
Industrial Production Methods
In industrial settings, the production of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form oxoammonium salts.
Reduction: It can be reduced back to the corresponding hydroxylamine.
Substitution: It can participate in substitution reactions where the nitroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) or potassium permanganate (KMnO4) in aqueous medium.
Reduction: Sodium borohydride (NaBH4) or ascorbic acid in an appropriate solvent.
Substitution: Various nucleophiles under mild conditions.
Major Products
Oxidation: Oxoammonium salts.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy has numerous applications in scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of biological membranes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its antioxidant properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy involves its ability to undergo reversible redox reactions. It can alternate between the nitroxide radical and the corresponding hydroxylamine or oxoammonium forms. This redox cycling allows it to act as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with cellular membranes and proteins, modulating their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidinyl-1-oxy (TEMPO): Another stable nitroxide radical commonly used in similar applications.
4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with enhanced solubility in aqueous media.
3-Carboxy-PROXYL: A carboxylated nitroxide radical with similar properties.
Uniqueness
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy is unique due to its specific structural features, which confer distinct reactivity and stability. Its carboxyl group enhances its solubility in aqueous media, making it particularly useful in biological and medical applications. Additionally, its stability as a nitroxide radical allows for its use in various redox reactions and as a spin label in EPR spectroscopy.
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12)/t6-/m1/s1 |
InChI-Schlüssel |
CLKPVQZFNYXFCY-ZCFIWIBFSA-N |
Isomerische SMILES |
CC1(C[C@@H](C(N1O)(C)C)C(=O)O)C |
Kanonische SMILES |
CC1(CC(C(N1O)(C)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)
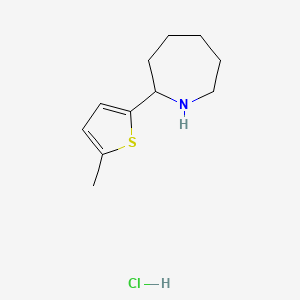
![2-(1,3-Benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B13849901.png)
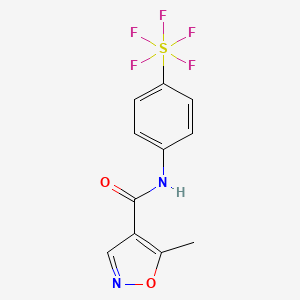
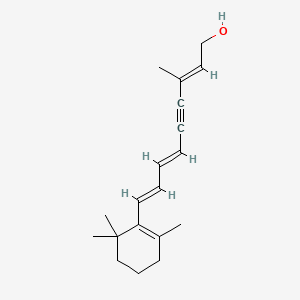
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
